

Technical Whitepaper: Physicochemical Properties of 1,2-Diselenolane-3-Pentanoic Acid

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Compound of Interest

Compound Name: 1,2-Diselenolane-3-pentanoic acid

Cat. No.: B1251556

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Audience: Researchers, scientists, and drug development professionals Topic: An in-depth technical guide on the core physicochemical properties of **1,2-diselenolane-3-pentanoic acid**.

Introduction

1,2-Diselenolane-3-pentanoic acid is an organoselenium compound and a structural analogue of α -lipoic acid, where the two sulfur atoms in the dithiolane ring are replaced by selenium atoms^{[1][2]}. This modification significantly influences its chemical and biological properties, making it a compound of interest for its antioxidant capabilities and potential therapeutic applications^{[1][2]}. The molecule consists of a five-membered diselenolane ring attached to a pentanoic acid side chain^[3]. Understanding its physicochemical properties is critical for developing formulations, predicting its pharmacokinetic profile (ADME), and elucidating its mechanism of action. This document provides a comprehensive overview of the known properties of **1,2-diselenolane-3-pentanoic acid**, details experimental protocols for their determination, and illustrates relevant mechanisms and workflows.

Physicochemical Data

Quantitative experimental data for key physicochemical parameters such as pKa, logP, and aqueous solubility are not readily available in the reviewed literature. However, computed data from established chemical databases and qualitative descriptions from comparative studies provide initial insights.

Computed Properties

The following table summarizes the computed physicochemical properties for **1,2-diselenolane-3-pentanoic acid**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂ Se ₂	[4]
Molecular Weight	300.1 g/mol	[4]
Exact Mass	301.93242 Da	[4]
Polar Surface Area	37.3 Å ²	[4]
Heavy Atom Count	12	[4]

Lipophilicity and Antioxidant Activity

Studies comparing **1,2-diselenolane-3-pentanoic acid** with its sulfur analogue, α -lipoic acid, indicate significant differences in their antioxidant behavior, which may be attributed to differing partition coefficients^{[1][2]}. **1,2-diselenolane-3-pentanoic acid** effectively inhibits lipid peroxidation in low-density lipoprotein (LDL) induced by copper, suggesting it acts in a lipophilic environment^{[1][2]}. In contrast, α -lipoic acid is more effective at inhibiting protein oxidative modification in a hydrophilic environment^{[1][2]}. This suggests that **1,2-diselenolane-3-pentanoic acid** possesses a higher lipophilicity (and thus a higher logP value) than α -lipoic acid.

Experimental Protocols

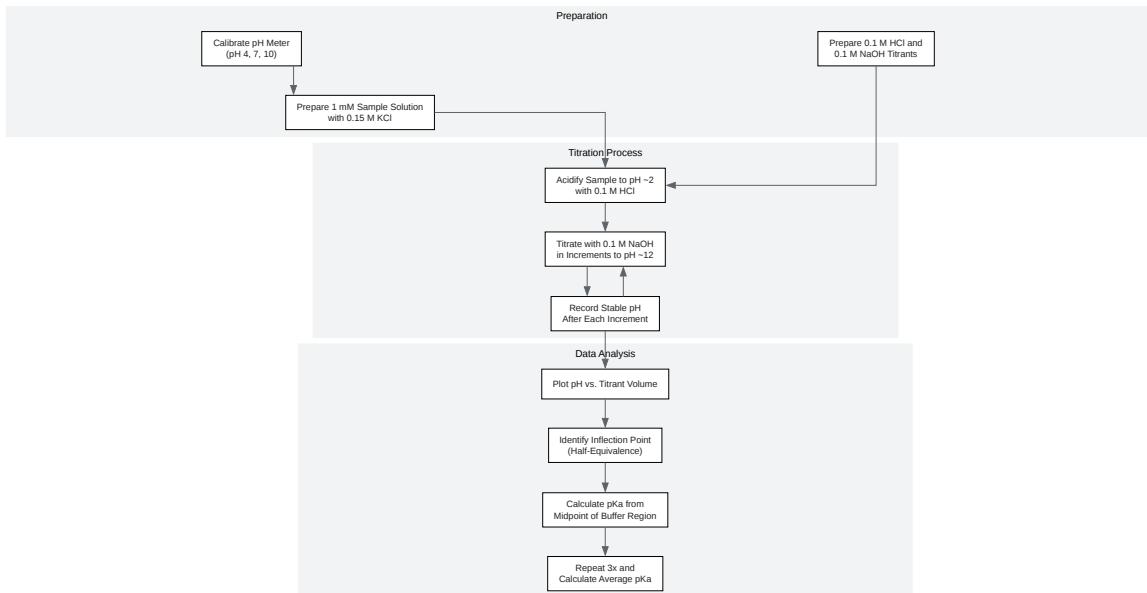
Detailed experimental procedures are essential for determining the definitive physicochemical properties of a compound. The following sections describe standard methodologies for measuring pKa, logP, solubility, and stability.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination^[5].

Protocol: Potentiometric Titration

- Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements[6].
- Sample Preparation: Prepare a solution of **1,2-diselenolane-3-pentanoic acid** (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, a background electrolyte like 0.15 M potassium chloride is used[6].
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode[6].
- Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl)[6].
- Titration: Gradually titrate the acidic solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments[6].
- Data Recording: Continuously monitor and record the pH after each addition of the titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute)[6]. Continue the titration until a pH of 12.0-12.5 is reached[6].
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point[6].
- Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and calculate the average pKa and standard deviation[6].

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Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of Partition Coefficient (logP)

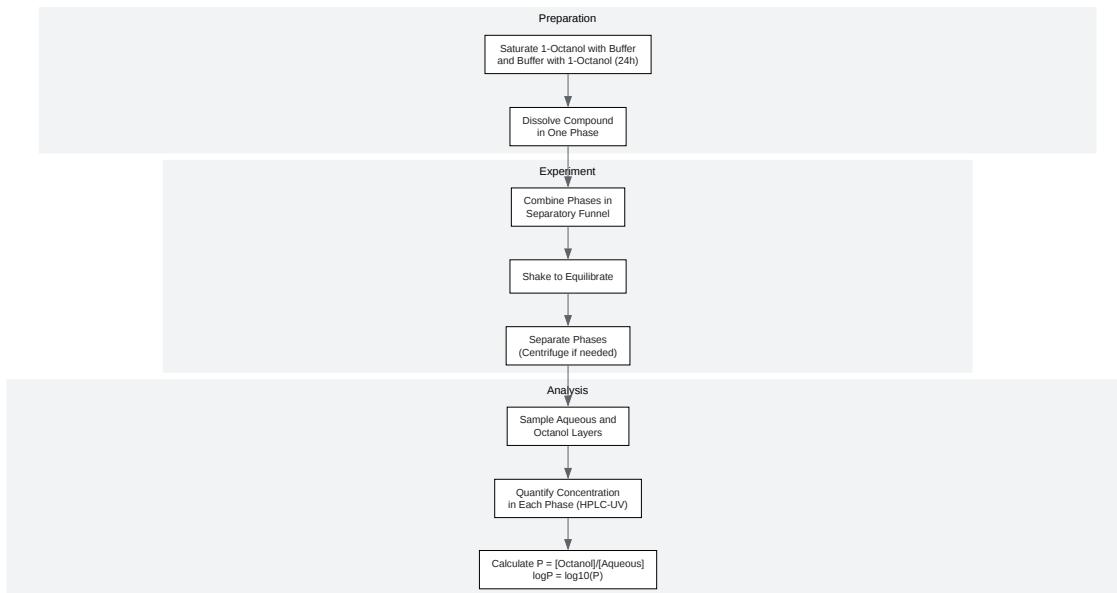
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct determination[7][8].

Protocol: Shake-Flask Method

- Phase Preparation: Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with 1-octanol. The organic phase (1-octanol) is saturated with the aqueous buffer. Allow the phases to separate for 24 hours[9].
- Sample Preparation: Dissolve a precisely weighed amount of **1,2-diselenolane-3-pentanoic acid** in a pre-determined volume of the water-saturated octanol or octanol-saturated

water[9].

- Partitioning: Combine the sample solution with the other phase in a separatory funnel at a known volume ratio.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached[10].
- Phase Separation: Allow the two phases (octanol and aqueous) to separate completely. This can be aided by centrifugation if an emulsion forms[7].
- Quantification: Carefully sample each phase. Determine the concentration of the compound in both the 1-octanol and aqueous phases using a validated analytical method, such as HPLC-UV[9].
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[11].

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Caption: Experimental workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The thermodynamic or "shake-flask" solubility is considered the gold standard[12].

Protocol: Thermodynamic (Shake-Flask) Solubility

- Sample Preparation: Add an excess amount of solid **1,2-diselenolane-3-pentanoic acid** to a vial containing the aqueous medium of interest (e.g., purified water or a specific pH buffer) [10][12].
- Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and

undissolved solid[12]. The presence of undissolved material must be confirmed visually[10].

- Sample Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by filtration (using a low-binding filter) or centrifugation[12].
- Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS[12].
- Result Expression: Express the solubility as mass per unit volume (e.g., mg/mL or μ g/mL) or molarity (e.g., mM).

Stability Assessment

The stability of organoselenium compounds is important for storage and formulation.

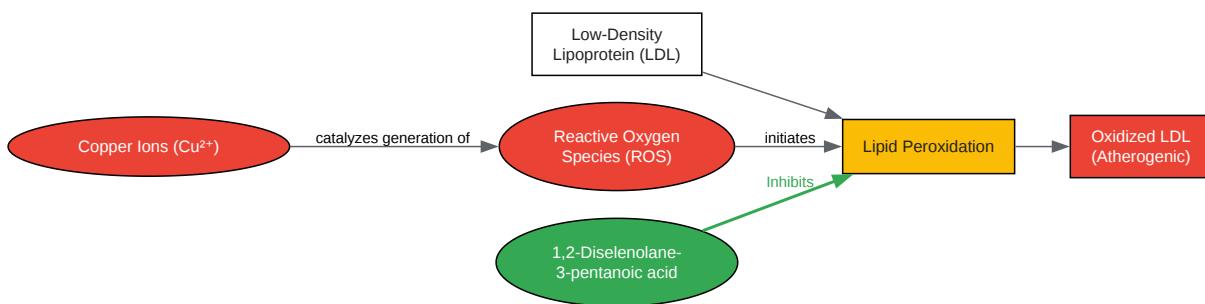
Diselenides are generally more stable and easier to handle than their corresponding reactive derivatives[13]. However, their stability in solution under various conditions should be assessed.

Protocol: Solution Stability Study

- Solution Preparation: Prepare stock solutions of **1,2-diselenolane-3-pentanoic acid** in relevant solvents or aqueous buffers (e.g., at pH 2, 7.4, and 9).
- Incubation: Aliquot the solutions into separate vials and store them under different conditions, such as varying temperatures (e.g., 4°C, 25°C, 40°C) and light exposure (e.g., protected from light vs. exposed to light)[14].
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
- Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
- Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate and half-life. Acidification of solutions can sometimes increase the stability of selenium compounds[14][15].

Proposed Mechanism of Action: Antioxidant Activity

1,2-Diselenolane-3-pentanoic acid has been shown to protect human low-density lipoprotein (LDL) from oxidative modification mediated by copper ions^{[1][2]}. This protection is specifically against lipid peroxidation, a key event in the development of atherosclerosis. The proposed mechanism involves the diselenide moiety acting as a potent scavenger of radicals within the lipophilic environment of the LDL particle.



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Caption: Proposed antioxidant mechanism of **1,2-diselenolane-3-pentanoic acid**.

Conclusion

1,2-diselenolane-3-pentanoic acid is a lipophilic analogue of α -lipoic acid with distinct antioxidant properties. While computed data provides a basic profile, a comprehensive understanding requires rigorous experimental determination of its key physicochemical properties. The protocols outlined in this guide for measuring pKa, logP, solubility, and stability provide a framework for researchers to generate the critical data needed for advancing its study in drug discovery and development. Its ability to inhibit lipid peroxidation within a lipophilic environment underscores its potential as a targeted antioxidant agent.

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